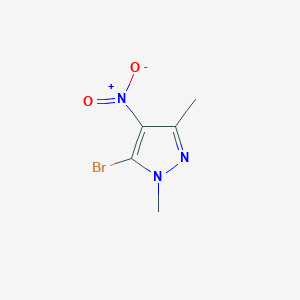
2-Isopropyl-3,4-dimethoxybenzaldehyde
Overview
Description
“2-Isopropyl-3,4-dimethoxybenzaldehyde” is a chemical compound . It is also known as "3,4-dimethoxy-2-propan-2-ylbenzaldehyde" . The IUPAC name for this compound is “3,4-dimethoxy-2-propan-2-ylbenzaldehyde” and its InChI Key is "RXOZTBURXHTHPR-UHFFFAOYSA-N" .
Molecular Structure Analysis
The molecular structure of “2-Isopropyl-3,4-dimethoxybenzaldehyde” can be represented by the formula C12H16O3 . The molecular weight of this compound is 208.25364 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4-Dimethoxybenzaldehyde”, a related compound, include a melting point of 42 - 45 °C, a boiling point of 281 °C at 760 mmHg, and a flash point greater than 112 °C . It appears as an off-white solid and is odorless .Scientific Research Applications
Exo-Endo Isomerism and Molecular Interactions
- Exo-Endo Isomerism : A study explored the exo⇔endo isomerization of 2,5-dimethoxybenzaldehyde, closely related to 2-Isopropyl-3,4-dimethoxybenzaldehyde. Theoretical studies using density functional theory (DFT) examined its favored conformers. This research has implications for understanding molecular interactions and stability in various chemical environments (Al‐Zaqri et al., 2020).
Synthesis Processes
- Synthesis of 3,4-Dimethoxy-o-toluic Acid : A study reported a streamlined process for synthesizing 3,4-dimethoxy-o-toluic acid, starting from a similar compound, 2,3-dimethoxybenzaldehyde. This demonstrates the potential for creating valuable chemical derivatives from related compounds (Connolly et al., 2004).
Crystal Structures
- Crystal Structures of Isomers : Research on the crystal structures of four dimethoxybenzaldehyde isomers, including 3,4-dimethoxybenzaldehyde, provides insights into the structural properties of these molecules. Such understanding is crucial for applications in material science and molecular engineering (Brugman et al., 2019).
Optical Studies
- Optical Studies of Metal Complexes : A study synthesized and conducted optical studies on metal complexes of 3,4-dimethoxy benzaldehyde. The findings are important for applications in optical materials and sensors (Mekkey et al., 2020).
Organic Synthesis
- Practical Synthesis of Dimethoxy-o-toluic Acid : A practical and economic synthesis method for 3,4-dimethoxy-o-toluic acid, utilizing a similar compound, highlights the potential for efficient production of complex organic molecules (Connolly et al., 2004).
Novel Economical Routes
- Economical Synthesis Routes : A novel approach to synthesize 2,4-Dimethoxybenzaldehyde using 1,3-dimethoxybenzene demonstrates the potential for cost-effective production methods in organic chemistry (Xin-zhi, 2007).
Angular Group-Induced Bond Alternation
- Bond Alternation Effects : Research on the molecular structure of ortho-dimethoxybenzene derivatives, including 3,4-dimethoxybenzaldehyde, reveals how substituent groups affect molecular geometry, important for designing molecules with specific properties (Krygowski et al., 1998).
Antioxidant Properties
- Antioxidant Properties : A study on the synthesis, acidity, and antioxidant properties of novel 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives highlights the potential for discovering new antioxidant agents (Alkan et al., 2008).
Safety and Hazards
“3,4-Dimethoxybenzaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, not to ingest or breathe dust, and to use only in well-ventilated areas .
Future Directions
Dimethoxybenzaldehydes are often used as starting materials in condensation reactions forming Schiff base compounds. These Schiff base compounds are versatile ligands in numerous metal–organic complexes that are used as a catalyst . Therefore, the study and use of “2-Isopropyl-3,4-dimethoxybenzaldehyde” and related compounds could have significant implications in the field of catalysis.
Mechanism of Action
Target of Action
Similar compounds such as benzaldehydes have been known to interact with various enzymes and proteins .
Mode of Action
It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2-Isopropyl-3,4-dimethoxybenzaldehyde may interact with its targets in a similar manner.
Biochemical Pathways
A study on the reaction mechanism of 3,4-dimethoxybenzaldehyde formation from 1-(3′,4′-dimethoxyphenyl)propene suggests that lignin peroxidase (lip) can catalyze the c–c cleavage of a propenyl side chain, producing veratraldehyde (vad) from 1-(3′,4′-dimethoxyphenyl)propene (dmpp) . This might hint at potential pathways that could be affected by 2-Isopropyl-3,4-dimethoxybenzaldehyde.
properties
IUPAC Name |
3,4-dimethoxy-2-propan-2-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)11-9(7-13)5-6-10(14-3)12(11)15-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOZTBURXHTHPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1OC)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455048 | |
| Record name | 2-Isopropyl-3,4-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-3,4-dimethoxybenzaldehyde | |
CAS RN |
77256-02-1 | |
| Record name | 3,4-Dimethoxy-2-(1-methylethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77256-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropyl-3,4-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Pyrrolidinone, 1-[(trimethylsilyl)methyl]-](/img/structure/B3057096.png)








